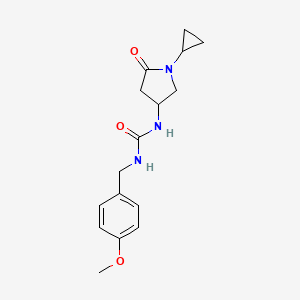

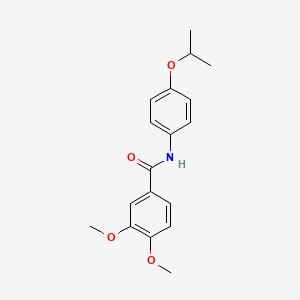

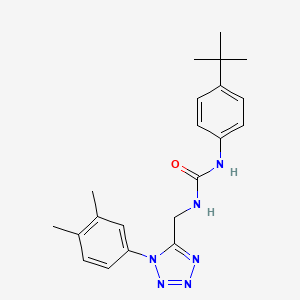

![molecular formula C7H16Cl2N4O B2505122 (5,6,7,8-四氢-[1,2,4]三唑并[4,3-A]吡啶-3-基)甲胺 CAS No. 915923-19-2](/img/structure/B2505122.png)

(5,6,7,8-四氢-[1,2,4]三唑并[4,3-A]吡啶-3-基)甲胺

描述

The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a functionalized building block based on the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core. This core structure is a non-flat, bicyclic heterocycle, which is considered a privileged motif in medicinal chemistry due to its potential utility in lead-like compound design. The compound has been identified as a useful scaffold for the development of compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, suggesting its relevance in the search for novel anti-diabetes drug leads .

Synthesis Analysis

The synthesis of related compounds involves a [1,3]-dipolar cycloaddition reaction, as demonstrated in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which is a similar bicyclic diamino derivative designed to stabilize parallel turn conformations . Although the exact synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is not detailed, it can be inferred that similar synthetic strategies may be employed, utilizing key reactions such as cycloadditions and manipulations of functional groups on the core structure .

Molecular Structure Analysis

The molecular structure of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is characterized by its bicyclic heterocycle, which is non-flat and contains nitrogen atoms within its ring system. This structure is likely to contribute to its biological activity, as the spatial arrangement of atoms and the presence of heteroatoms can significantly influence the interaction of the compound with biological targets .

Chemical Reactions Analysis

While specific chemical reactions involving (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine are not described, the related literature indicates that the distribution of diastereoisomers in the synthesis of similar compounds can be influenced by the choice of base, with organic bases favoring certain isomers due to π-interactions. In contrast, inorganic bases can prevent these interactions due to the chaotropic effect of the cation . This suggests that the chemical reactivity of such compounds can be finely tuned by the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine are not explicitly detailed in the provided papers. However, based on the structural characteristics of the compound, it can be hypothesized that it possesses properties typical of small, polar, and non-flat molecules. These properties may include moderate solubility in polar solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and a certain degree of stereochemical complexity that could affect its binding to biological targets .

科学研究应用

应用于药物发现和药物化学

化合物(5,6,7,8-四氢-[1,2,4]三唑并[4,3-A]吡啶-3-基)甲胺已被广泛研究,用于药物发现和药物化学。其应用范围从作为抗糖尿病药物开发中的先导化合物设计的特权骨架到作为合成新型抗糖尿病和抗肿瘤药物的核心结构。

类先导化合物设计:基于5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶的官能化构建模块已被制备,用作类先导化合物设计中的特权基团。具体而言,衍生物已显示出在刺激胰高血糖素样肽-1(GLP-1)分泌方面的效用,将它们定位为新型抗糖尿病药物的先导(Mishchuk et al., 2016)。

新型抗微生物药物:从类似化合物结构衍生的三唑吡啶-6-基取代哌嗪的合成和发现已证明具有有效的二肽基肽酶-4(DPP-4)抑制作用,突显了它们作为抗糖尿病药物的潜力。这些化合物还显示出显著的抗氧化和胰岛素促泌活性,使它们成为治疗糖尿病的有希望的候选药物(Bindu et al., 2019)。

γ-分泌酶调节剂:已设计、合成和评估新型衍生物作为γ-分泌酶调节剂(GSMs)。这些化合物的优化已导致小鼠脑中Aβ42的显著减少,表明它们在治疗阿尔茨海默病方面具有潜在应用(Takai et al., 2015)。

P2X7受体拮抗剂:基于4-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶的P2X7受体拮抗剂的研究已导致发现具有强效和选择性脑穿透性的化合物。这些拮抗剂在口服后已显示出强有力的体内靶点结合,表明它们在治疗与P2X7离子通道相关的疾病方面具有治疗潜力(Letavic et al., 2017)。

抗肿瘤活性:合成新的[1,2,4]三唑并[1,5-a]嘧啶衍生物已展示出对不同人类癌细胞系体外具有强效的抗肿瘤细胞毒活性。这项研究突显了这些化合物在癌症治疗中的潜力(Ahmed et al., 2014)。

作用机制

未来方向

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The compound could also be used in therapeutic treatments .

属性

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRJNDYSGMPAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2CN)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176903 | |

| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-19-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

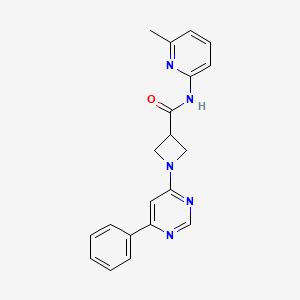

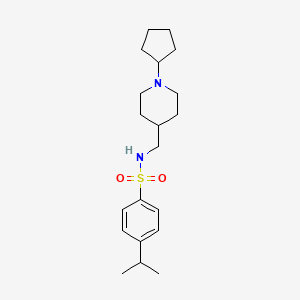

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)

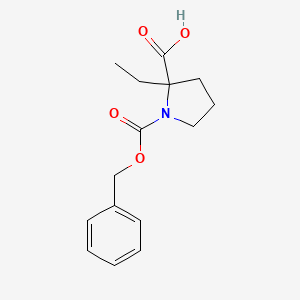

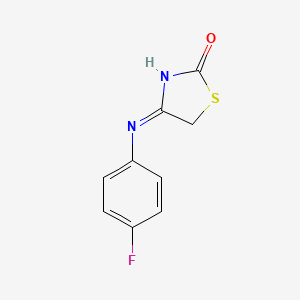

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)

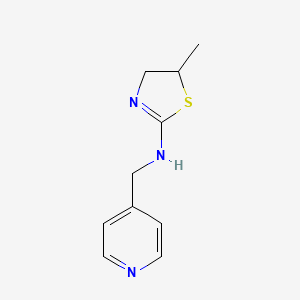

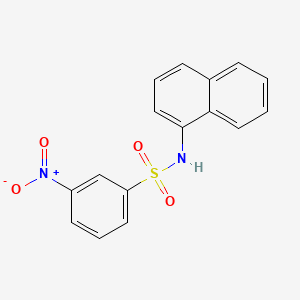

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)